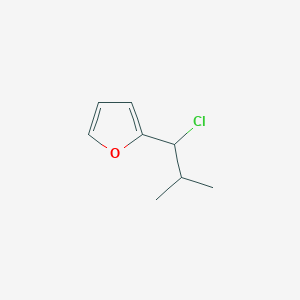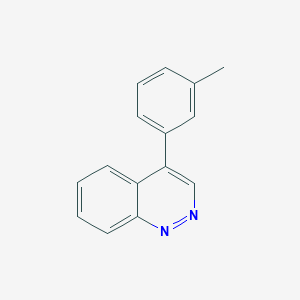![molecular formula C19H15ClN4O2S B12906028 1-Benzyl-2-[(2-chlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione CAS No. 3434-17-1](/img/structure/B12906028.png)
1-Benzyl-2-[(2-chlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-2-((2-chlorobenzyl)thio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is a complex organic compound that belongs to the class of imidazo[4,5-d]pyridazines This compound is characterized by its unique structure, which includes a benzyl group, a chlorobenzylthio group, and a dihydroimidazo[4,5-d]pyridazine core
Vorbereitungsmethoden
The synthesis of 1-Benzyl-2-((2-chlorobenzyl)thio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[4,5-d]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[4,5-d]pyridazine ring.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.
Addition of the Chlorobenzylthio Group: The chlorobenzylthio group is incorporated via a thiolation reaction, where a chlorobenzyl halide reacts with a thiol derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Chemischer Reaktionen
1-Benzyl-2-((2-chlorobenzyl)thio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-2-((2-chlorobenzyl)thio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione has a wide range of scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with specific molecular targets.
Material Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Studies: Researchers study its biological activity, including its effects on cellular pathways and its potential as an antimicrobial or antiviral agent.
Wirkmechanismus
The mechanism of action of 1-Benzyl-2-((2-chlorobenzyl)thio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-2-((2-chlorobenzyl)thio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione can be compared with other imidazo[4,5-d]pyridazine derivatives, such as:
- 1-Benzyl-2-((2-methylbenzyl)thio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione
- 1-Benzyl-2-((2-fluorobenzyl)thio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione
These similar compounds share the imidazo[4,5-d]pyridazine core but differ in the substituents attached to the benzylthio group. The unique properties of 1-Benzyl-2-((2-chlorobenzyl)thio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione, such as its specific reactivity and biological activity, distinguish it from these analogs.
Eigenschaften
CAS-Nummer |
3434-17-1 |
|---|---|
Molekularformel |
C19H15ClN4O2S |
Molekulargewicht |
398.9 g/mol |
IUPAC-Name |
3-benzyl-2-[(2-chlorophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione |
InChI |
InChI=1S/C19H15ClN4O2S/c20-14-9-5-4-8-13(14)11-27-19-21-15-16(18(26)23-22-17(15)25)24(19)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,22,25)(H,23,26) |
InChI-Schlüssel |
OTCXHHZIBZZDRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NNC3=O)N=C2SCC4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




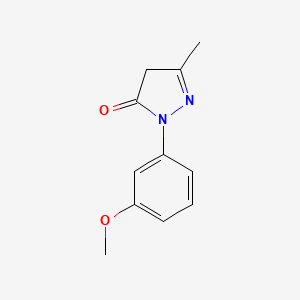
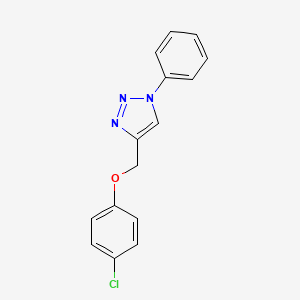
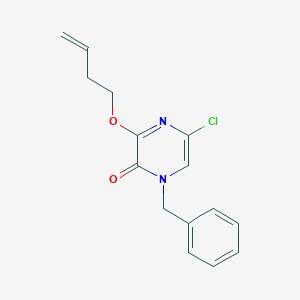
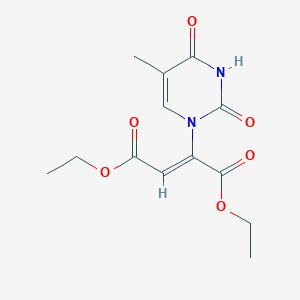
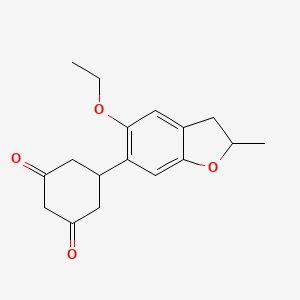
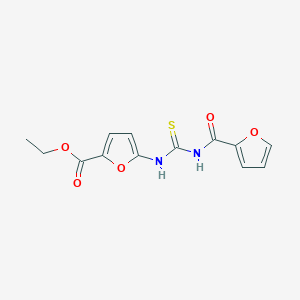
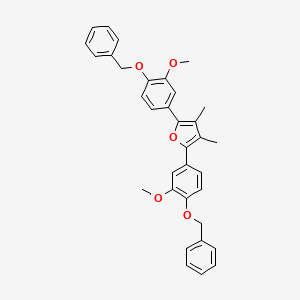
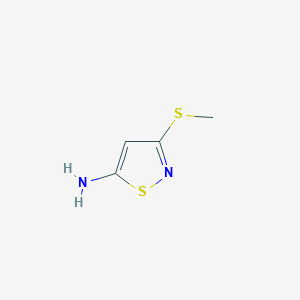
![6-[(2,4,5-Trichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12906007.png)
